The compound is cataloged under the Chemical Abstracts Service number 3102-71-4 and can be found in databases such as PubChem and Benchchem. Its classification as an aromatic amine places it within a broader category of compounds that have significant industrial and pharmaceutical relevance, particularly in the synthesis of dyes, pigments, and pharmaceuticals .
The synthesis of 4,6-Di(propan-2-yl)benzene-1,3-diamine typically involves multiple steps:
These steps can be optimized for yield and purity in industrial settings by adjusting parameters such as temperature, pressure, and concentration of reactants .
The molecular structure of 4,6-Di(propan-2-yl)benzene-1,3-diamine can be described as follows:
InChI=1S/C12H20N2/c1-7(2)9-5-10(8(3)4)12(14)6-11(9)13/h5-8H,13-14H2,1-4H3
, which provides a standardized way to describe its structure.
4,6-Di(propan-2-yl)benzene-1,3-diamine participates in several chemical reactions typical of aromatic amines:
These reactions are crucial for synthesizing more complex organic compounds or modifying existing ones for specific applications.
The mechanism of action for 4,6-Di(propan-2-yl)benzene-1,3-diamine primarily revolves around its amino functionalities:
This dual nature allows it to serve as a versatile scaffold in drug design and development .
4,6-Di(propan-2-yl)benzene-1,3-diamine has several notable applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2